Product packaging for Thiourea-13C(Cat. No.:CAS No. 113899-66-4)

Thiourea-13C

Cat. No.: B054350
CAS No.: 113899-66-4
M. Wt: 77.12 g/mol
InChI Key: UMGDCJDMYOKAJW-OUBTZVSYSA-N
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Description

Thiourea-13C is a stable isotope-labeled analog of thiourea where the central carbon atom is replaced with carbon-13 (13C), providing a powerful tool for tracer studies in biochemical and pharmacological research. Its primary application lies in elucidating the metabolic pathways and degradation mechanisms of thiourea and related compounds using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of the 13C label allows for precise tracking and quantification without radioactive hazards, making it invaluable for studying the environmental fate of thiourea-based compounds or for use as an internal standard for accurate quantification. Furthermore, this compound serves as a critical precursor in the synthesis of more complex 13C-labeled heterocycles and is used in fundamental studies to investigate the mechanism of action of thiourea, which is known to inhibit the enzyme urease. This compound is essential for researchers requiring high analytical specificity and sensitivity in their isotopic labeling experiments, providing unambiguous data in metabolic flux analysis, pharmacokinetic studies, and proteomics research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2S B054350 Thiourea-13C CAS No. 113899-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diamino(113C)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480200
Record name Thiourea-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113899-66-4
Record name Thiourea-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea-13C
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Advanced Spectroscopic Characterization and Elucidation of Thiourea 13c Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thiourea-¹³C

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The incorporation of a ¹³C isotope in the thiourea (B124793) molecule significantly enhances the utility of ¹³C NMR-based methods.

High-Resolution ¹³C NMR Chemical Shift Analysis of the Thiocarbonyl Carbon

The chemical shift of the ¹³C-labeled thiocarbonyl (C=S) carbon in Thiourea-¹³C is a sensitive probe of its electronic environment. In various thiourea derivatives, the ¹³C NMR signal for the thiocarbonyl carbon typically appears in the range of 178 to 184 ppm. mdpi.com For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives, the thiocarbonyl carbon chemical shifts are observed between approximately 178.4 ppm and 182.5 ppm. rsc.orgrsc.org Theoretical calculations of ¹³C NMR chemical shifts for thiocarbonyl compounds show that computational methods like the RI-BP86 level of approximation can provide good agreement with experimental data. tandfonline.com However, discrepancies can arise due to differences in molecular conformation between the gas phase, solid state, and solution. tandfonline.com The chemical shift can be influenced by factors such as solvent, temperature, and the presence of other functional groups that affect the electron density at the thiocarbonyl carbon.

Table 1: Representative ¹³C NMR Chemical Shifts for the Thiocarbonyl Carbon in Thiourea Derivatives

Compound/DerivativeSolventChemical Shift (ppm)Reference
N-benzoyl-N'-phenylthioureaCDCl₃178.4 rsc.org
Cinchonidine-derived thioureaCDCl₃182.6 rsc.org
Quinine-derived thioureaCDCl₃182.5 rsc.org
(S)-2-amino-1-N-Boc-pyrrolidine derived thioureaCDCl₃182.2 rsc.org
Thiourea dioxideH₂O/D₂ONot specified, but distinct from thiourea p2infohouse.org
1,3-Diphenyl-2-thioureaDMSO-d₆Not specified, but spectrum available chemicalbook.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

¹H-¹³C and ¹⁵N-¹³C Correlation Spectroscopy (e.g., HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous structural assignment of Thiourea-¹³C and its derivatives.

¹H-¹³C Correlation: HSQC experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net HMBC, on the other hand, reveals longer-range correlations (typically over two or three bonds), which helps in piecing together the molecular skeleton. researchgate.netunipi.it For example, in complex thiourea derivatives, HMBC can show correlations between the N-H protons and the thiocarbonyl carbon, confirming the connectivity within the thiourea moiety. rsc.orgsciforum.net It's important to note that one-bond correlations can sometimes appear as artifacts in HMBC spectra. blogspot.com

¹⁵N-¹³C Correlation: For thiourea molecules also labeled with ¹⁵N, ¹⁵N-¹³C correlation spectroscopy provides direct information about the C-N bond. These experiments can be used to study the electronic structure and bonding characteristics of the thiourea backbone. Studies on acylated ureas and thioureas have utilized ¹⁵N NMR to probe substituent effects on the chemical shifts. researchgate.net

These correlation techniques are crucial for assigning the ¹³C signals in complex structures, such as thiourea-based catalysts and sensors, and for studying their interactions with other molecules. unipi.itacs.orgunipi.it

Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR for Inclusion Compounds

Thiourea is well-known for its ability to form inclusion compounds, where guest molecules are trapped within channels formed by the host thiourea lattice. researchgate.netaps.orgtandfonline.com Solid-state ¹³C CP-MAS NMR is a powerful technique to study the structure and dynamics of both the host and guest molecules in these compounds. tandfonline.comcapes.gov.brtandfonline.comdur.ac.uk

The ¹³C chemical shifts of the guest molecules in the solid state can provide information about their conformation and the nature of the host-guest interactions. tandfonline.comcapes.gov.br For instance, studies on cyclohexane (B81311) derivatives included in thiourea have used ¹³C CP-MAS NMR to determine the preferred conformation (axial vs. equatorial) of the substituents. capes.gov.br The technique is also sensitive to the dynamic processes occurring within the inclusion compound, such as molecular reorientations of the guest. acs.orgacs.org The ¹³C CP-MAS spectra of thiourea inclusion compounds with azacycle guests have shown that the chemical shifts of the guest molecules are influenced by the host-guest hydrogen bonding. tandfonline.comtandfonline.com In some cases, the interaction between ¹³C and ¹⁴N can lead to residual dipolar interactions observable in the spectra. rsc.org

Variable-Temperature ¹³C NMR Studies for Dynamic Processes and Reaction Mechanisms

Variable-temperature (VT) ¹³C NMR spectroscopy is a key tool for investigating dynamic processes such as conformational changes and for elucidating reaction mechanisms involving thiourea. acs.orgclaremont.edu By monitoring the changes in the ¹³C NMR spectrum as a function of temperature, it is possible to determine the rates of these processes and calculate the corresponding activation energy barriers. claremont.educdnsciencepub.com

For example, VT-¹³C NMR has been used to study the ring inversion of fluorocyclohexane (B1294287) within a thiourea inclusion compound, providing data on the thermodynamics of this process. psu.edu In solution, VT NMR studies have been employed to investigate the hindered rotation around the C-N bonds in urea (B33335) and thiourea, a process that is influenced by hydrogen bonding. claremont.edu Furthermore, the reaction of ¹³C-labeled thiourea with hydrogen peroxide has been followed by ¹³C NMR to identify intermediate species like thiourea dioxide and understand the reaction pathway under different pH conditions. p2infohouse.orgacs.org These studies are crucial for understanding the catalytic activity and reaction mechanisms of thiourea-based systems. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) with ¹³C Isotopic Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of ¹²C with ¹³C in the thiocarbonyl group of thiourea leads to a predictable shift in the frequencies of vibrational modes involving this carbon atom.

Identification of Isotopic Shifts in Characteristic Vibrational Modes

The most significant isotopic shift is expected for the C=S stretching vibration. Due to the increased mass of the ¹³C atom, the frequency of this vibration will decrease according to the principles of the harmonic oscillator model. This isotopic shift provides a definitive way to assign the C=S stretching band in the vibrational spectra of thiourea and its derivatives, which can sometimes be ambiguous due to coupling with other vibrational modes.

In addition to the C=S stretch, other vibrational modes that have a significant contribution from the motion of the thiocarbonyl carbon, such as C-N stretching and various bending modes, will also exhibit isotopic shifts. The magnitude of the shift depends on the extent to which the ¹³C atom participates in that particular vibrational mode. These isotopic shifts are invaluable for validating force field calculations and for gaining a deeper understanding of the bonding and structure of thiourea-containing molecules. For example, FT-IR has been used to identify the characteristic vibrations of the thiocarbonyl group in newly synthesized thiourea derivatives. mdpi.com

Conformational Analysis via Isotopic Substitution

Isotopic substitution is a powerful technique in spectroscopy for elucidating molecular structure and dynamics. In the context of thiourea, replacing an atom with one of its heavier isotopes induces a measurable shift in vibrational frequencies, which can be used to assign specific vibrational modes and distinguish between different conformational states. While deuterium (B1214612) (N-D) substitution has been commonly employed to study the N-H stretching bands of thiourea derivatives, the strategic placement of a carbon-13 (¹³C) isotope at the thiocarbonyl (C=S) position offers a precise method for probing the molecule's conformational landscape. nih.govacs.org

Thiourea derivatives can exist in different conformations, primarily described by the cis or trans arrangement of the N-H groups relative to the C=S bond. nih.gov These conformers often have distinct, yet overlapping, infrared spectra. By introducing a ¹³C atom, the vibrational frequency of the C=S stretching mode is altered due to the increased mass. This isotopic shift allows for the unambiguous assignment of the C=S vibrational band.

Furthermore, the magnitude of this shift can be sensitive to the molecule's conformation. Different conformers may exhibit slightly different C=S bond strengths and, consequently, different vibrational frequencies. The ¹³C-induced shift helps to resolve these subtle differences, enabling the identification and quantification of individual conformers present in a sample. researchgate.net For instance, density functional theory (DFT) calculations predict that the N-H stretching frequencies in thiourea derivatives are dependent on their conformation, and similar effects are expected for the C=S stretch upon ¹³C substitution. acs.org Researchers have designed ¹³C-labeled thiourea lipids specifically to facilitate ¹³C-NMR studies for investigating the tautomeric equilibrium between thiourea and iminothiol forms, a study which is fundamentally related to conformational and structural analysis. researchgate.net

Mass Spectrometry (MS) with ¹³C Labeling for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of compounds. The incorporation of a stable isotope like ¹³C into the thiourea molecule significantly enhances the utility of MS for both molecular formula confirmation and the elucidation of fragmentation pathways. myskinrecipes.comwikipedia.org

Molecular Formula Confirmation

The presence of a ¹³C atom in Thiourea-¹³C provides a definitive signature in its mass spectrum. A mass spectrum of a naturally occurring organic compound typically shows a molecular ion peak (M) and a smaller M+1 peak, which arises from the natural 1.1% abundance of ¹³C. wikipedia.org However, for an isotopically labeled compound like Thiourea-¹³C (with 99 atom % ¹³C), the most abundant molecular ion peak will be the one corresponding to the molecule containing the heavy isotope.

This results in a predictable mass shift. Unlabeled thiourea has a monoisotopic mass of approximately 76.01 Da. nih.gov In contrast, Thiourea-¹³C has a monoisotopic mass of approximately 77.01 Da. nih.gov The observation of the molecular ion peak at this higher m/z value in high-resolution mass spectrometry (HR-MS) serves as direct confirmation that the ¹³C isotope has been successfully incorporated and validates the compound's molecular formula. mdpi.com

CompoundMolecular FormulaMonoisotopic Mass (Da)Primary Molecular Ion Peak
ThioureaCH₄N₂S76.009519 nih.govM
Thiourea-¹³C(¹³C)H₄N₂S scbt.com77.012874 nih.govM+1

Fragment Analysis

Beyond confirming the molecular formula, ¹³C labeling is an invaluable tool for deciphering the fragmentation patterns of molecules in a mass spectrometer. When a molecule breaks apart upon ionization, tracking the isotopic label through the various fragments helps to piece together the fragmentation mechanism. tsijournals.com

In the mass spectrum of thiourea and its derivatives, characteristic fragmentation pathways involve cleavages around the central thiocarbonyl group. tsijournals.comajol.info By labeling the central carbon with ¹³C, researchers can determine the fate of this specific atom during fragmentation.

For example, if a proposed fragmentation pathway involves the loss of a neutral fragment containing the thiocarbonyl carbon, the resulting charged fragment will appear at an m/z value corresponding to an unlabeled fragment. Conversely, if the charged fragment retains the ¹³C-labeled carbon, its m/z value will be shifted by +1 compared to the corresponding fragment from an unlabeled molecule. This clear distinction allows for the validation or rejection of proposed fragmentation mechanisms and provides a deeper understanding of the molecule's structure and bonding. researchgate.net

Mechanistic Investigations Employing Thiourea 13c As a Probe

Application of 13C Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The substitution of ¹²C with ¹³C can lead to small but measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). These effects arise from the difference in the zero-point vibrational energies of bonds to the different isotopes. wikipedia.org Measuring the ¹³C KIE is a sensitive probe for changes in bonding to the carbon atom in the rate-determining step of a reaction. wikipedia.orgnih.gov

The magnitude of the ¹³C KIE can provide critical information about the transition state structure of the rate-limiting step. nih.govepfl.ch Generally, Sₙ1 mechanisms result in small normal or inverse KIEs (k₁₂/k₁₃ ≈ 0.98–1.02), while Sₙ2 mechanisms typically produce larger normal KIEs (k₁₂/k₁₃ ≈ 1.03–1.09). epfl.ch

In a study of a thiourea-catalyzed glycosylation reaction, the measurement of ¹³C KIEs at natural abundance was used to distinguish between Sₙ1 and Sₙ2 pathways. nih.govharvard.edu The observed small, normal KIEs were too low for a synchronous Sₙ2 process, suggesting an asynchronous mechanism with significant oxocarbenium ion character in the transition state. epfl.ch This indicates a large degree of charge separation and a transition state that lies on the borderline between the classic Sₙ1 and Sₙ2 mechanisms. nih.govepfl.ch

Similarly, in an investigation into the mechanism of a Pictet-Spengler reaction co-catalyzed by a chiral thiourea (B124793) and benzoic acid, kinetic isotope effects were crucial. harvard.edunih.gov Experiments using deuterated reactants pointed towards rearomatization via deprotonation of an intermediate as the rate- and enantioselectivity-determining step. harvard.edunih.gov Furthermore, in a study on asymmetric conjugate additions catalyzed by a selenourea-thiourea catalyst, ¹³C KIE experiments helped establish that the protonation of a zwitterionic intermediate by the catalyst is the rate-limiting and enantiodetermining step. nih.gov This finding highlighted a rare case of a thiourea compound acting as an asymmetric Brønsted acid catalyst. nih.gov

The rate of a chemical reaction is influenced by the mass of the atoms involved, as atomic mass affects the vibrational frequency of chemical bonds. wikipedia.org Replacing a lighter isotope with a heavier one, such as ¹²C with ¹³C, increases the reduced mass of the system, leading to lower vibrational frequencies and a lower zero-point energy. Consequently, more energy is required to break a bond involving the heavier isotope, which can result in a slower reaction rate.

This effect is most pronounced when the bond to the isotopic atom is formed or broken in the rate-determining step of the reaction. wikipedia.org For carbon, the change in mass is relatively small (about 8%), so the resulting KIEs are also small, typically around 1.04 (a 4% rate difference). wikipedia.org Despite their small magnitude, these ¹³C KIEs are highly informative. For instance, in distinguishing between Sₙ1 and Sₙ2 mechanisms, the ¹³C KIE is often more diagnostic than secondary α-deuterium KIEs because it directly probes the bonding changes at the carbon center. nih.gov The development of sensitive NMR techniques allows for the measurement of these small KIEs even at natural ¹³C abundance, obviating the need for isotopically enriched starting materials in many cases. nih.govharvard.edu

Determination of Rate-Limiting Steps and Transition State Structures

Tracing Reaction Pathways and Intermediate Formation using 13C NMR

The use of Thiourea-¹³C is instrumental in mechanistic studies that employ ¹³C NMR spectroscopy. Since the natural abundance of ¹³C is low (about 1.1%), using a ¹³C-labeled reactant significantly enhances the signal intensity, allowing for the detection of transient species and reaction products in real-time. dntb.gov.uap2infohouse.orgresearchgate.net This technique is particularly valuable for fast reactions where intermediates might form and decompose quickly. p2infohouse.org

The oxidation of thiourea is a complex process that yields different products depending on the reaction conditions, such as pH. dntb.gov.uap2infohouse.org Using ¹³C-labeled thiourea has enabled detailed NMR studies of its reaction with hydrogen peroxide. dntb.gov.uap2infohouse.org These studies have shown that the reaction is fast and exothermic, necessitating rapid data acquisition to identify the various species formed. dntb.gov.uap2infohouse.org

In acidic to neutral media (pH 4.0–7.0), the reaction proceeds through a thiourea dioxide intermediate. dntb.gov.uap2infohouse.org This intermediate subsequently hydrolyzes to produce urea (B33335) and a sulfinate anion. dntb.gov.uap2infohouse.org In highly acidic conditions (pH < 1), the oxidation product is formamidine (B1211174) disulfide dihydrochloride, which is unstable at higher pH values. dntb.gov.uap2infohouse.org

¹³C NMR has been crucial in identifying these intermediates and final products by tracking the chemical shift of the labeled carbon. For example, the ¹³C NMR signals for thiourea, thiourea dioxide, and urea are distinct and well-resolved. p2infohouse.orgnih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (δ) of Thiourea and its Oxidation Products

Compound Chemical Shift (ppm)
Thiourea (¹³C-TU) ~184
Thiourea Dioxide (¹³C-TUO₂) ~179.5
Urea (¹³C-Urea) ~165

Note: Chemical shifts can vary slightly depending on solvent and pH. Data sourced from multiple studies. nih.govresearchgate.net

¹³C NMR spectroscopy with labeled reactants has also been used to unravel the mechanisms of acid-catalyzed reactions involving thiourea. In one such study, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid was investigated. rsc.orgrsc.org The use of ¹³C-labeled thiourea allowed for the detection of key intermediates, which were essential for proposing a detailed reaction mechanism. rsc.orgrsc.org The reaction ultimately yields 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione). rsc.org An important intermediate, an analogue of 1-(1,3-dimethyl-5-phenyl-2-thio-4-imidazolinyl)methyl-1,3-dimethylthiourea, was proposed based on the NMR evidence. rsc.org

Thiourea and its derivatives are widely used as organocatalysts in various organic reactions, including cycloadditions and condensations. rsc.org Understanding the mechanism of this catalysis is key to developing more efficient and selective catalysts. While direct studies specifically using Thiourea-¹³C in these reaction types are not extensively detailed in the provided context, the principles of isotopic labeling are broadly applicable.

For instance, in bifunctional thiourea-catalyzed reactions, the thiourea moiety typically activates one of the reactants through hydrogen bonding. rsc.orgacs.org In a Diels-Alder reaction, a proposed mechanism involves the thiourea activating the dienophile's nitro group via hydrogen bonds, while a basic part of the catalyst facilitates the enolization of the diene. rsc.org Using Thiourea-¹³C in such a system would allow researchers to use ¹³C NMR to monitor changes in the electronic environment of the catalyst's carbon atom, confirming its role in the activation process and providing evidence for the proposed transition state structure. Similarly, in condensation reactions, tracking the ¹³C label could help to elucidate whether the catalyst is directly incorporated into an intermediate or acts solely through non-covalent interactions.

Acid-Catalyzed Reactions Involving Thiourea-13C

Mechanistic Insights into Thiourea-Catalyzed Reactions

The application of isotopically labeled compounds has become an indispensable tool for elucidating complex reaction mechanisms in organocatalysis. Specifically, the use of this compound as a probe allows researchers to gain profound insights into the intricate workings of thiourea-catalyzed reactions, distinguishing between proposed pathways and characterizing transient intermediates that govern the stereochemical outcome.

Role of Carbon-13 Labeled Thioureas in Organocatalysis

Carbon-13 labeled thioureas serve as powerful mechanistic probes in organocatalysis, primarily through their application in Nuclear Magnetic Resonance (NMR) spectroscopy and Kinetic Isotope Effect (KIE) studies. researchgate.netnih.govp2infohouse.org The strategic placement of a ¹³C isotope within the thiourea backbone enables the tracking of the catalyst's involvement throughout a reaction sequence.

One of the principal applications of ¹³C labeling is in the real-time monitoring of reactions using ¹³C NMR spectroscopy. p2infohouse.orgacs.org Since the natural abundance of ¹³C is low, using a ¹³C-labeled thiourea catalyst ensures that signals from the catalyst and any derived intermediates are clearly distinguishable from the background signals of the reactants and products. p2infohouse.org This technique has been successfully employed to detect and characterize transient intermediates formed during catalytic cycles. p2infohouse.orgrsc.org For instance, in the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, ¹³C NMR spectroscopy using labeled reactants was crucial for detecting key intermediates, which supported the proposed reaction mechanism. rsc.org Similarly, the investigation of the reaction between thiourea and hydrogen peroxide utilized ¹³C-labeled thiourea to identify different intermediate products, such as thiourea dioxide, whose formation and subsequent hydrolysis were dependent on the reaction pH. p2infohouse.org

Furthermore, ¹³C KIE studies are a cornerstone of mechanistic investigation in this field. researchgate.netnih.govacs.orgnih.gov By comparing the reaction rates of a substrate with a catalyst containing ¹³C at the natural abundance level versus one specifically enriched, researchers can determine if the labeled atom is involved in the rate-determining step of the reaction. This method has been instrumental in distinguishing between different proposed catalytic pathways. For example, in a study of pyranylation and 2-deoxygalactosylation catalyzed by a cationic thiourea organocatalyst, ¹³C KIE experiments, alongside other techniques, helped identify two distinct operative mechanisms: a dual hydrogen bond (H-bond) activation pathway and a Brønsted acid catalysis pathway. researchgate.netacs.orgnih.gov The data gathered from these isotopic experiments provide quantitative support that helps to either validate or rule out proposed mechanistic hypotheses, such as mechanisms involving catalyst-promoted proton transfer to generate ion pairs. nih.govacs.org

Hydrogen Bonding Activation Modes Probed by 13C Labeling

The primary mode of action for thiourea catalysts is their ability to act as hydrogen-bond donors, activating electrophilic substrates. nih.govwikipedia.org The precise nature of this hydrogen bonding—whether it involves a dual, bifurcated interaction or functions more like a Brønsted acid—is a key question that ¹³C labeling helps to answer. researchgate.netscispace.comresearchgate.net

Kinetic Isotope Effect (KIE) studies using ¹³C-labeled substrates, in conjunction with a thiourea catalyst, provide detailed information about the transition state structure. nih.govmdpi.com For example, in the conjugate addition of amines to α,β-unsaturated esters catalyzed by a selenourea-thiourea catalyst, ¹³C KIEs were measured for the ester substrate. The results indicated that C-N bond formation was not the rate-determining step. Instead, the data supported a mechanism where the rate-limiting and enantiodetermining step is the protonation of a zwitterionic intermediate by the catalyst, revealing a rare case where the thiourea compound functions as an asymmetric Brønsted acid catalyst rather than solely a hydrogen-bond activator of the starting material. nih.gov

Computational and experimental studies have often debated the dominant activation mode. scispace.comresearchgate.net While the dual hydrogen-bonding model, where both N-H groups of the thiourea interact with an acceptor atom on the substrate, is widely accepted, evidence for a Brønsted acid mechanism has grown. researchgate.netscispace.comresearchgate.net In this latter mechanism, the thiourea protonates the substrate to form an intermediate like an oxocarbenium ion, which then reacts. scispace.comresearchgate.net The use of ¹³C KIEs has been pivotal in providing the experimental evidence needed to support one pathway over the other in specific reactions. researchgate.netnih.gov In the case of the cationic thiourea-catalyzed pyranylation, the KIE data was consistent with two competing pathways: a concerted mechanism involving bifurcated hydrogen bonding and a stepwise mechanism initiated by Brønsted acid catalysis. researchgate.netacs.orgnih.gov

The table below summarizes findings from selected studies where carbon-13 labeling was used to investigate the activation modes in thiourea-catalyzed reactions.

ReactionCatalyst TypeMechanistic QuestionKey Finding from ¹³C LabelingInferred Activation ModeReference
Pyranylation and 2-DeoxygalactosylationCationic Thiourea-CyclopropeniumDual H-bond activation vs. Brønsted acid catalysis¹³C KIE experiments helped identify two distinct, competing reaction pathways.Dual H-bond activation and Brønsted acid catalysis were both found to be operative. researchgate.netacs.orgnih.gov
Conjugate Addition of Amines to α,β-Unsaturated EstersBifunctional Selenourea-ThioureaTiming of C-N bond formation vs. protonation¹³C KIEs measured at the β-carbon of the ester eliminated C–N bond formation as the rate-determining step.Thiourea acts as a Brønsted acid to protonate a zwitterionic intermediate in the rate- and enantiodetermining step. nih.gov
Imine HydrocyanationAmido-ThioureaDirect imine activation vs. catalyst-promoted proton transferIsotopic labeling data helped rule out direct imine activation by the thiourea.The mechanism involves the formation of diastereomeric iminium/cyanide ion pairs bound to the catalyst. nih.govacs.org

Thiourea 13c As an Isotopic Tracer in Chemical and Biological Systems

Real-Time Monitoring of Chemical Transformations in Solution

The use of Thiourea-13C enables the real-time observation of chemical reactions in solution, offering a dynamic view of reaction kinetics and intermediate formation. The distinct nuclear magnetic resonance (NMR) signal of the 13C isotope allows for the unambiguous tracking of the thiourea (B124793) molecule and its conversion into various products. researchgate.net

One notable application is in the study of the synthesis of lead sulfide (B99878) (PbS) nanocrystals. Researchers have utilized ¹³C NMR spectroscopy to monitor the conversion of ¹³C-labeled thiourea precursors. By observing the disappearance of the thiourea signal at a chemical shift (δ) of approximately 181 ppm and the emergence of a new signal corresponding to the N-oleoylurea product at around 154 ppm, they can measure the kinetics of the reaction. researchgate.net This technique provides crucial data on how different substituted thioureas influence the rate of nanocrystal formation, with observed kinetics spanning a 1000-fold range. researchgate.net

Tracing Metabolic Pathways and Biosynthetic Routes in Model Systems (Excluding Human Clinical Data)

Isotopically labeled compounds like this compound are instrumental in the field of metabolic flux analysis (MFA), a technique used to elucidate the flow of atoms through metabolic networks. plos.org By introducing a ¹³C-labeled substrate into a biological system, scientists can trace the path of the carbon atom as it is incorporated into various metabolites, providing a detailed map of metabolic activity. nih.govbitesizebio.com

Application in Cellular and Microbial Cultures

In cellular and microbial cultures, ¹³C-labeled precursors are used to understand fundamental biochemical processes. nau.edu For instance, studies on mycobacteria have employed ¹³C-labeled glycerol (B35011) and sodium bicarbonate to investigate their central carbon metabolism. plos.org This approach allows for the identification of active metabolic pathways and the quantification of carbon flux through different routes. plos.org By culturing microorganisms in a medium where primary carbon sources are ¹³C-labeled, researchers can distinguish endogenously synthesized metabolites from those taken up from the environment. nih.gov This "deep labeling" strategy has been used to identify hundreds of metabolites and assess the activity of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle in cultured cells. nih.gov

The efficacy of antibiotics can also be studied in the context of bacterial metabolism. For example, the hydroxyl radical scavenger thiourea has been used to modulate the killing of M. tuberculosis by controlling oxidative damage, a downstream metabolic consequence of some bactericidal antibiotics. nih.gov Furthermore, understanding how bacteria alter their metabolic state in response to antibiotics is crucial, as decreased metabolic flux can lead to reduced efficacy of drugs that rely on active metabolic processes. nih.gov

Detection of Reaction Products and Metabolites via 13C NMR/MRS

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopy (MRS) are primary techniques for detecting the products and metabolites derived from this compound. nih.govp2infohouse.org The chemical shift of the ¹³C nucleus is sensitive to its local chemical environment, allowing for the identification of different molecules containing the isotope. mdpi.com

In studies of thiourea's reaction with hydrogen peroxide, ¹³C NMR has been used to identify various intermediate and final products. p2infohouse.org The fast and exothermic nature of this reaction necessitates short acquisition times to capture the formation and decomposition of transient species. p2infohouse.orgresearchgate.net By using ¹³C-labeled thiourea, researchers can obtain adequate signal in a matter of minutes, clearly resolving and assigning the signals of the reaction products. p2infohouse.org For example, the thiocarbonyl (C=S) group of thiourea derivatives exhibits a characteristic chemical shift in the range of 178 to 184 ppm in ¹³C-NMR spectra, confirming the formation of these products. mdpi.com

Investigation of Reactive Oxygen Species (ROS) Dynamics using 13C-Thiourea Probes

This compound has emerged as a valuable probe for studying the dynamics of reactive oxygen species (ROS), which are highly reactive and unstable molecules crucial in cellular signaling and various disease states. nih.govresearchgate.net The development of hyperpolarized ¹³C-thiourea has significantly enhanced the sensitivity of these measurements, enabling real-time, noninvasive detection of ROS. nih.govnih.gov

Detection of Hydrogen Peroxide (H2O2)

This compound is particularly effective for detecting hydrogen peroxide (H₂O₂), a key ROS involved in numerous physiological and pathological processes. nih.govnih.gov Thiourea reacts readily with H₂O₂ to form chemically distinct products that can be detected by ¹³C NMR. nih.govresearchgate.net In vitro experiments have shown a linear correlation between the concentration of H₂O₂ and the formation of the oxidation product, thiourea dioxide (¹³C-TUO₂), demonstrating the probe's sensitivity for detecting low micromolar concentrations of peroxide. nih.gov The reaction of ¹³C-thiourea with H₂O₂ has been studied under various pH conditions, revealing the formation of different intermediates depending on the reaction medium. p2infohouse.orgdntb.gov.ua

Characterization of Oxidation Products

The oxidation of this compound by ROS yields several identifiable products. When reacted with H₂O₂, the primary oxidation product observed is thiourea dioxide (¹³C-TUO₂), which has a distinct chemical shift around 179.5-179.6 ppm. nih.gov Other detected products include a mono-oxygenated intermediate (TUO), urea (B33335), and a disulfide species (TU₂). nih.gov The reaction with other ROS, such as hypochlorite (B82951) and peroxynitrite, can lead to the formation of urea as a hydrolyzed byproduct. nih.gov The identification of these oxidation products provides a detailed picture of the oxidative stress environment being studied. nih.gov

Theoretical and Computational Studies on Thiourea 13c and Its Complexes

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has become a cornerstone in the computational study of thiourea (B124793) and its derivatives, including the 13C isotopologue. ajol.infosciensage.info This quantum mechanical modeling approach allows for the detailed investigation of the geometric and electronic structures of these molecules. By treating the electron density as the fundamental variable, DFT calculations can predict molecular properties with a balance of accuracy and computational efficiency.

Researchers have successfully used DFT methods to optimize the molecular geometries of thiourea derivatives, determining the most stable conformations and bond parameters that minimize the total electronic energy. ajol.info The calculated bond lengths, bond angles, and dihedral angles often show excellent agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational models. ajol.info Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides crucial information about the electronic properties and potential reactivity of the molecule. In many thiourea systems, the HOMO is localized on the sulfur and nitrogen atoms, while the LUMO is distributed over other parts of the molecule, and the energy gap between these frontier orbitals is a key indicator of the compound's electronic excitation properties and chemical reactivity.

Key Applications of DFT in Thiourea-13C Analysis
ApplicationDescriptionKey Insights
Geometric OptimizationDetermination of the most stable three-dimensional arrangement of atoms in the molecule.Provides accurate bond lengths, bond angles, and dihedral angles. ajol.info
Electronic Structure AnalysisCalculation of the distribution of electrons within the molecule, including HOMO and LUMO energies.Reveals information about reactivity, stability, and potential reaction sites.
Vibrational Frequency PredictionCalculation of the frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra.Aids in the interpretation of experimental spectroscopic data. mersin.edu.tr
NMR Chemical Shift PredictionCalculation of the magnetic shielding of atomic nuclei, which determines their chemical shifts in NMR spectra.Assists in the assignment of NMR signals and structural elucidation. nrel.govrsc.org

Prediction of 13C NMR Chemical Shifts and Vibrational Frequencies

A significant application of DFT in the study of this compound is the prediction of its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. mersin.edu.trnrel.govrsc.org The ability to accurately compute these spectroscopic parameters is invaluable for interpreting experimental data and confirming molecular structures. nrel.govrsc.org

The in silico prediction of NMR chemical shifts is a common practice in organic structure assignment. nrel.govrsc.org By calculating the spectra for various candidate structures, researchers can compare them with experimental values to identify the correct isomer or conformer. nrel.gov While computationally demanding, especially for flexible molecules, machine learning protocols are being developed to expedite these predictions with DFT-level accuracy. nrel.govrsc.org For instance, graph neural networks using 3D structures as input, further refined by transfer learning with experimental data, can predict 13C chemical shifts with high accuracy in a fraction of the time required for traditional DFT calculations. nrel.govrsc.org

Similarly, DFT methods can accurately reproduce experimental vibrational frequencies when appropriate basis sets and exchange-correlation functionals are employed. The calculated vibrational frequencies aid in the assignment of bands in infrared (IR) and Raman spectra. mersin.edu.tr However, discrepancies can arise, for example, due to intermolecular hydrogen bonding in the solid state, which is not always fully captured in gas-phase calculations. mersin.edu.tr

Analysis of Protonation States and Sites of Isotopic Thiourea

DFT calculations are also instrumental in analyzing the protonation states and identifying the most likely protonation sites in isotopic thiourea and its derivatives. nih.gov This is particularly crucial in understanding the catalytic activity of bifunctional thiourea organocatalysts, where proton transfer steps are often key to the reaction mechanism. nih.govnih.gov

For example, in studies of enantioselective Michael additions catalyzed by thiourea derivatives, DFT calculations have been used to explore the energetics of different protonation states of the catalyst-substrate complex. nih.gov These calculations can help determine whether the thiourea moiety or another functional group on the catalyst is the active Brønsted acid. nih.gov By comparing the energies of transition states for protonation at different sites, such as an enolate oxygen versus an alpha-carbon, researchers can elucidate the reaction pathway. nih.gov In some cases, a combination of experimental 13C kinetic isotope effects and theoretical calculations provides strong evidence for the rate-determining step and the nature of the key transition state. nih.govnih.gov

Ab Initio and Post-Hartree-Fock Methods for Energy Landscapes and Reaction Barriers

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a higher level of theory for exploring the energy landscapes and reaction barriers of chemical systems. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, offer a more rigorous treatment of electron correlation, which is essential for accurately describing subtle energetic differences. nih.govutk.edu

For thiourea, ab initio studies have been employed to search for stable conformers on the potential energy surface (PES). nih.gov These calculations have revealed the existence of different conformers, such as those with C2 and Cs symmetry, and have helped to identify the true minimum energy structure. nih.gov

Elucidation of Potential Energy Surfaces for 13C-Labeled Reactions

The elucidation of potential energy surfaces (PESs) is fundamental to understanding the dynamics of a chemical reaction. libretexts.org A PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. libretexts.org For 13C-labeled reactions involving thiourea, computational methods can map out the PES, identifying reactants, products, intermediates, and transition states. mdpi.comresearchgate.net

By calculating the PES, researchers can visualize the reaction pathway and determine the activation energies for different steps. libretexts.org This information is critical for understanding reaction mechanisms and predicting reaction rates. For complex reactions, such as those catalyzed by thiourea derivatives, the PES can reveal intricate details about the interactions between the catalyst and the substrates. nih.gov

Computational Modeling of Kinetic Isotope Effects

Computational modeling plays a crucial role in the interpretation of experimental kinetic isotope effects (KIEs). nih.gov The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For this compound, the 13C KIE provides valuable information about changes in bonding to the carbon atom in the transition state of the rate-determining step. nih.govwikipedia.org

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light (12C) and heavy (13C) isotopologues. nih.gov The differences in zero-point vibrational energies between the isotopic molecules in the ground state and the transition state determine the magnitude of the KIE. wikipedia.org By comparing the calculated KIEs with experimental values, researchers can validate their proposed reaction mechanisms. nih.gov For instance, large primary 13C KIEs are indicative of C-C bond formation being the rate-determining step in certain thiourea-catalyzed reactions. nih.gov

Computational Modeling of Kinetic Isotope Effects (KIEs)
Aspect of KIE ModelingDescriptionSignificance
Prediction of KIE valuesCalculation of the expected ratio of reaction rates for 12C and 13C isotopologues.Allows for direct comparison with experimental KIE measurements to validate mechanistic hypotheses. nih.gov
Transition State AnalysisInvestigation of the geometry and vibrational frequencies of the transition state structure.Provides insight into the bonding changes occurring at the isotopically labeled position during the rate-determining step. nih.gov
Mechanistic DiscriminationDifferent reaction mechanisms (e.g., concerted vs. stepwise) often predict different KIEs.Helps to distinguish between competing reaction pathways. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecular systems, including those containing this compound. x-mol.comjppres.comrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, providing a detailed picture of their movements and interactions. acs.org

In the context of thiourea derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, which is crucial for drug design. x-mol.commdpi.com For example, simulations can reveal the conformational changes that occur upon binding and identify key interactions, such as hydrogen bonds, that stabilize the complex. acs.org The root-mean-square deviation (RMSD) of atomic positions during a simulation is often used to assess the stability of a complex, with smaller fluctuations indicating a more stable binding mode. mdpi.com Furthermore, MD simulations can be used to explore the conformational landscape of flexible molecules like thiourea derivatives and to study the influence of solvent on their behavior. acs.org

Applications of Thiourea 13c in Catalysis Research and Catalyst Design

Understanding Reaction Mechanisms in Organocatalysis with 13C Labeling

The use of 13C labeling in the thiourea (B124793) moiety has been instrumental in providing detailed insights into the mechanisms of organocatalytic reactions. acs.org This technique allows researchers to track the involvement of the catalyst in different stages of the reaction, offering a clearer picture of its function. acs.org

Probing Catalyst-Substrate Interactions (e.g., Hydrogen Bonding, Brønsted Acidic Sites)

Thiourea-based organocatalysts are known to activate substrates through hydrogen bonding. wikipedia.org The two N-H groups of the thiourea can form double hydrogen bonds with electrophiles, such as carbonyl compounds, activating them for nucleophilic attack. wikipedia.orgresearchgate.net The strength of this hydrogen bonding is crucial for catalytic activity. Studies have shown that the acidity of the N-H protons, influenced by the substituents on the thiourea, directly impacts the catalyst's effectiveness. rsc.org

Computational and experimental studies have been employed to differentiate between two primary mechanistic models: a hydrogen bonding (HB) mechanism and a Brønsted acid (BA) mechanism. acs.orgresearchgate.net In the HB mechanism, the thiourea stabilizes the transition state through hydrogen bonding interactions. scispace.com In the BA mechanism, the thiourea acts as a proton donor, protonating the substrate to form a more reactive intermediate. acs.orgresearchgate.net For instance, in the tetrahydropyranylation of alcohols, evidence suggests a preference for the Brønsted acid mechanism. acs.orgscispace.com The use of deuterated alcohols in these studies further supported the BA mechanism by revealing the formation of both syn and anti products. acs.orgscispace.com

The interaction between the catalyst and substrate can be quite complex, involving multiple hydrogen bonds that help to coordinate the reactants and stabilize the transition state. acs.orglibretexts.org The specific conformation of the thiourea catalyst, which can be influenced by the solvent, plays a significant role in its ability to bind to reactants effectively. acs.org

Stereochemical Outcome and Enantioselectivity Studies

The stereochemical outcome of a reaction is highly dependent on the interactions between the chiral catalyst and the substrates in the transition state. acs.org 13C labeling, in conjunction with techniques like kinetic isotope effect (KIE) studies, helps to pinpoint the rate-determining and enantiodetermining steps of a reaction. nih.gov

For example, in the conjugate addition of amines to α,β-unsaturated esters, DFT calculations and 13C KIE studies revealed that the protonation of a zwitterionic intermediate by the catalyst is the rate-limiting and enantiodetermining step, not the initial C-N bond formation. nih.gov This finding was crucial in understanding how the catalyst controls the stereochemistry of the product. nih.gov

The design of the catalyst, including the nature of its substituents, plays a critical role in achieving high enantioselectivity. acs.org For instance, in the asymmetric ring-opening of cyclic anhydrides, catalysts with electron-withdrawing groups on the phenyl rings of the thiourea moiety showed enhanced enantioselectivity. acs.org This is attributed to the increased acidity of the thiourea N-H protons, leading to stronger hydrogen bonding with the substrate. acs.org

Bifunctional Thiourea-13C Catalysts: Structure-Activity Relationship Investigations

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a basic site (often a tertiary amine), have proven to be highly effective in a wide range of asymmetric reactions. acs.orgjst.go.jp The synergistic action of these two functionalities allows for the simultaneous activation of both the electrophile and the nucleophile. libretexts.orgjst.go.jp

The structure of the bifunctional catalyst is intricately linked to its activity and selectivity. acs.org Studies on various bifunctional thiourea catalysts have revealed that even small changes in the catalyst's structure, such as the length of a linker between the thiourea and the basic group, can have a significant impact on the reaction outcome. acs.org For example, in the conversion of CO2 to cyclic carbonates, a specific spacer length was found to be optimal for the catalyst's performance. acs.org

The nature of the substituents on the thiourea and the amine component also plays a crucial role. In the conjugate addition of α-nitrophosphonates to enones, catalysts with electron-withdrawing groups on the aromatic ring of the thiourea moiety generally lead to higher enantioselectivity. acs.org This is because these groups increase the acidity of the thiourea N-H protons, enhancing their ability to activate the enone through hydrogen bonding. acs.org Conversely, electron-donating groups can decrease the acidity and, consequently, the enantioselectivity. acs.org

Development of Novel 13C-Labeled Thiourea-Based Catalytic Systems

The insights gained from mechanistic studies using this compound have paved the way for the development of new and improved catalytic systems. mdpi.com By understanding the key interactions and the role of different parts of the catalyst, researchers can rationally design catalysts with enhanced activity and selectivity. rsc.org

One area of development is the creation of multifunctional catalysts that can promote complex, one-pot tandem reactions. jst.go.jp For example, a thiourea catalyst bearing an amino alcohol moiety was developed to accelerate a Petasis-type reaction with high enantioselectivity. jst.go.jp

Another approach involves the use of co-catalysts to enhance the performance of thiourea catalysts. For instance, the combination of a thiourea catalyst with a Brønsted acid has been shown to be effective in promoting enantioselective additions of indoles to pyrones. acs.org In this system, the thiourea is proposed to act as an anion-binding catalyst, generating a chiral ion pair that directs the stereochemical outcome of the reaction. acs.org

The development of novel catalysts also extends to exploring different structural motifs. Researchers have synthesized and evaluated dipeptidic proline-derived thiourea organocatalysts for asymmetric Michael addition reactions, achieving high yields and excellent stereoselectivity. bohrium.com

Mechanistic Studies of CO2 Conversion to Cyclic Carbonates Using 13C-Thiourea Catalysts

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals like cyclic carbonates is a significant area of research. acs.orgrsc.org Thiourea-based catalysts have emerged as promising candidates for this transformation, particularly under mild conditions. acs.orgacs.org

Mechanistic studies, often aided by isotopic labeling, are crucial for understanding how these catalysts facilitate the cycloaddition of CO2 to epoxides. acs.orgresearchgate.netfrontiersin.org It is generally accepted that the thiourea moiety activates the epoxide through hydrogen bonding. researchgate.net However, recent studies have revealed a more complex mechanism where the thiourea catalyst can also act as a nucleophile, participating directly in the ring-opening of the epoxide. acs.org

Thiourea 13c in Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of 13C-Labeled Thiourea (B124793) Receptors for Anion Binding

The development of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. frontiersin.orgacs.org Thiourea-based receptors are particularly effective due to the acidity of their N-H protons and their ability to form strong, directional hydrogen bonds with anionic guests. researchgate.netfrontiersin.orgresearchgate.net The design of these receptors often involves attaching one or more thiourea units to a rigid scaffold to create a pre-organized binding cavity. jyu.fisoton.ac.uk

The synthesis of 13C-labeled thiourea receptors is readily achievable through standard synthetic routes, utilizing a 13C-labeled precursor. A common method involves the reaction of an amine with an isothiocyanate. frontiersin.orgxmu.edu.cn To introduce the isotopic label, either a 13C-labeled isothiocyanate or, more fundamentally, 13C-labeled carbon disulfide (¹³CS₂) can be used to prepare the necessary thiourea-forming reagent. wm.edu

For example, a tripodal receptor can be synthesized by reacting a central amine scaffold, such as tris(3-aminopropyl)amine, with a 13C-labeled isothiocyanate derivative (e.g., 4-nitrophenyl isothiocyanate-¹³C). frontiersin.orgresearchgate.net This approach precisely places the isotopic label at the thiocarbonyl carbon (C=S), the position most sensitive to changes in the electronic environment caused by hydrogen bonding and anion coordination. xmu.edu.cntubitak.gov.tr

Table 1: Synthetic Approaches for ¹³C-Labeled Thiourea Receptors

Precursor 1 Precursor 2 (¹³C-Labeled) Resulting Structure Application
Primary or Secondary Amine (R-NH₂) Aryl/Alkyl Isothiocyanate-¹³C (R'-N=¹³C=S) R-NH-(¹³C=S)-NH-R' Anion Receptor
Heterocyclic Amine Carbon Disulfide-¹³C (¹³CS₂) N,N'-Disubstituted Thiourea-¹³C Anion Sensor

This table is generated based on common synthetic routes for thioureas, adapted for isotopic labeling. frontiersin.orgwm.edu

Characterization of Host-Guest Inclusion Compounds Using 13C NMR

Thiourea is well-known for its ability to form crystalline inclusion compounds, where guest molecules are entrapped within channels formed by a host lattice of hydrogen-bonded thiourea molecules. researchgate.net 13C NMR, particularly solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is an indispensable technique for characterizing these host-guest systems. researchgate.netacs.orgacs.org The 13C chemical shift of the thiourea carbon provides direct insight into the structure, dynamics, and interactions within the supramolecular assembly. researchgate.net

The inclusion of guest molecules within thiourea channels significantly alters the local environment of the host, which is reflected in the 13C NMR spectrum. researchgate.netacs.org The chemical shift of the ¹³C=S carbon is sensitive to conformational changes and the polar nature of guest-host interactions. researchgate.net For instance, studies on thiourea inclusion compounds with substituted cyclohexanes have shown that the thiourea host lattice can stabilize unusual guest conformations, such as the axial state of polar-substituted cyclohexanes, a phenomenon readily observed through variable-temperature 13C NMR. researchgate.net

Dynamic processes, such as the reorientation or wobbling of guest molecules within the channels, can also be probed. acs.orgumons.ac.be 13C CP/MAS dipolar dephasing experiments can indicate the rapid reorientation of specific guest moieties, such as phenyl rings. acs.org Furthermore, the analysis of 13C NMR lineshapes at different temperatures provides information on the rates and activation energies of these dynamic processes, revealing the degree of spatial constraint imposed by the host matrix. umons.ac.be

Table 2: Research Findings on Thiourea Host-Guest Systems via ¹³C NMR

Host Guest Molecule Key Finding from ¹³C NMR Reference
Thiourea Monosubstituted Cyclohexanes Host lattice stabilizes the axial conformation for guests with polar substituents. researchgate.net
Thiourea 4-Alkyl-tert-butylbenzene Phenyl ring of the guest reorients rapidly about its C₁-C₄ axis at room temperature. acs.org
Thiourea Chlorocyclohexane Guest molecules are disordered among multiple orientations inside the thiourea channel at room temperature. researchgate.net

Hydrogen bonding is the cornerstone of thiourea-based supramolecular chemistry. scispace.comrsc.orgconicet.gov.ar The C=S group, while a weaker hydrogen bond acceptor than its carbonyl (C=O) counterpart, plays a crucial role in the formation of extensive H-bonding networks that define the structure of crystals and complexes. wm.educonicet.gov.ar The chemical shift of the thiocarbonyl carbon in the 13C NMR spectrum is highly diagnostic of its hydrogen-bonding environment. tubitak.gov.trconicet.gov.ar

In the solid state, the formation of N-H···S hydrogen bonds between thiourea molecules leads to characteristic downfield shifts of the ¹³C=S signal. conicet.gov.ar In solution, the addition of an anionic guest that binds to the N-H protons of the thiourea receptor causes a significant change in the ¹³C=S chemical shift, providing a direct method to monitor the binding event. frontiersin.orgnih.gov This effect is so pronounced that 13C NMR titration is a standard method for determining anion-receptor binding constants. The magnitude of the chemical shift change correlates with the strength of the hydrogen-bonding interaction between the thiourea N-H groups and the anion. frontiersin.org

Probing Host-Guest Interactions and Channel Dynamics

Molecular Recognition Phenomena with Isotopic Thiourea Scaffolds

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. mdpi.com Thiourea scaffolds, particularly when isotopically labeled with 13C, are exceptional platforms for studying and exploiting these phenomena. oup.comresearchgate.net The ability to track the ¹³C=S chemical shift provides a clear window into the recognition event, revealing details about binding strength, stoichiometry, and selectivity. frontiersin.orgnih.gov

The selective binding of anions by 13C-labeled thiourea receptors has been extensively studied. frontiersin.orgacs.org For example, receptors functionalized with chromogenic units like 4-nitrophenyl show preferential binding for anions such as fluoride (B91410) and dihydrogen phosphate (B84403), with the binding process being easily followed by changes in both the 1H and 13C NMR spectra. frontiersin.org The ¹³C=S signal in a 4-nitrophenylthiourea derivative, observed around 180.7 ppm in DMSO-d₆, shifts upon the addition of a strongly binding anion, confirming the role of the thiourea group in the recognition process. frontiersin.org

This principle extends beyond simple anions. Chiral thiourea scaffolds have been designed for enantioselective recognition and catalysis, where the formation of diastereomeric complexes can be differentiated and studied using high-resolution NMR techniques, including 13C NMR. researchgate.netmdpi.com The precise information gained from the 13C-labeled core is vital for understanding the subtleties of hydrogen-bonding interactions that govern stereoselective molecular recognition. researchgate.netacs.org

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Thiourea 2723790
Carbon Disulfide 6348
Phenyl isothiocyanate 7965
4-Nitrophenyl isothiocyanate 69408
Tris(3-aminopropyl)amine 119213
Chlorocyclohexane 7968
Hexamethylenetetramine 4101
Fluoride 14917
Dihydrogen phosphate 1004

Future Perspectives and Emerging Research Directions for Thiourea 13c

Integration with Advanced In Situ Spectroscopic Techniques

The presence of the 13C-labeled carbon atom in Thiourea-13C makes it an ideal candidate for advanced in situ spectroscopic studies, which monitor chemical processes in real-time under actual reaction conditions. eolss.net The ability to track the specific carbon atom of the thiourea (B124793) backbone without ambiguity is a significant advantage.

Future research will likely focus on combining this compound with a suite of sophisticated in situ techniques:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool for structural elucidation. rsc.org Using this compound in in situ NMR experiments allows researchers to directly observe the transformation of the thiourea moiety during a chemical reaction. This can reveal transient intermediates, reaction kinetics, and mechanistic pathways that are invisible to conventional ex situ analysis. For example, in organocatalysis, 13C-labeled thiourea catalysts can help identify the key catalyst-substrate interactions and the structure of the rate-limiting transition state. nih.gov

In Situ Vibrational Spectroscopy (Infrared and Raman): Isotopic substitution induces a predictable shift in vibrational frequencies. By using this compound, specific vibrational modes associated with the C=S bond can be clearly identified and monitored using in situ IR and Raman spectroscopy. nih.gov This is particularly valuable in complex systems where multiple species are present, allowing for the deconvolution of overlapping spectral signals. This approach can be applied to study the adsorption and reaction of thiourea on catalyst surfaces or its incorporation into polymer chains during polymerization.

In Situ X-ray Absorption Spectroscopy (XAS): While XAS is not directly sensitive to the 13C isotope, it can be used in correlative studies. nih.gov For instance, when this compound is used as a ligand for metal catalysts, in situ XAS can probe the electronic state and coordination environment of the metal center, while parallel in situ NMR or IR spectroscopy using the 13C label tracks the state of the ligand, providing a comprehensive picture of the catalytic cycle. eolss.net

The integration of these techniques will enable a deeper understanding of systems where thiourea plays a critical role, from catalysis to molecular recognition.

Novel Applications in Materials Science and Polymer Chemistry

Thiourea and its derivatives are versatile building blocks in materials science, used in polymers, adhesives, and functional materials. rsc.org The use of this compound is set to create new research avenues for designing and characterizing advanced materials with enhanced properties.

Mechanistic Studies of Polymerization: Thiourea moieties can be incorporated into polymer backbones to impart specific properties like self-healing capabilities or enhanced adhesion. acs.org By using this compound as a monomer or curing agent, the mechanism of polymerization can be meticulously studied using solid-state NMR. This allows for the precise determination of reaction kinetics, the degree of cross-linking, and the identification of different chemical environments of the thiourea group within the final polymer matrix.

Covalent Organic Frameworks (COFs): Thiourea-based COFs are emerging as promising materials for adsorption and separation. mdpi.com Synthesizing these frameworks with this compound would provide an invaluable spectroscopic handle to characterize the structure and porosity of the material. Solid-state 13C NMR can confirm the successful formation of the covalent linkages involving the thiourea group and probe the interactions between the COF and guest molecules. mdpi.com

Underwater Adhesives and Coatings: Poly(ether thiourea) has been identified as a promising candidate for highly durable underwater adhesives. acs.org The unique "polar hydrophobic" nature of the thiourea group is key to this performance. Employing this compound in these polymer systems would enable detailed studies of the adhesive interface. Advanced spectroscopic techniques could probe the hydrogen-bonding network and water displacement at the interface, providing critical insights for designing next-generation adhesives that function in challenging aqueous environments.

The data below summarizes potential research areas for this compound in materials science.

Research AreaApplication of this compoundAnalytical TechniqueAnticipated Insights
Polymer Synthesis Labeled monomer or cross-linkerSolid-State 13C NMRElucidation of polymerization mechanisms, quantification of cross-linking density. acs.org
Covalent Organic Frameworks Labeled building blockSolid-State 13C NMRConfirmation of framework structure, study of host-guest interactions. mdpi.com
Adhesive Interfaces Labeled polymer for adhesivesSum-Frequency Generation (SFG) Spectroscopy, 13C NMRProbing molecular orientation and interactions at the buried adhesive-substrate interface. acs.org

High-Throughput Screening and Computational Design of New 13C-Thiourea Derivatives

While high-throughput screening (HTS) and computational chemistry are extensively used to discover thiourea derivatives for biological applications, mdpi.commdpi.comnih.gov these strategies are increasingly being adapted for materials discovery. The future will see these powerful tools applied to design and identify novel 13C-labeled thiourea derivatives with tailored properties for specific applications in materials science and catalysis.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of new, hypothetical thiourea derivatives before they are synthesized. uobaghdad.edu.iq For instance, researchers can computationally screen libraries of virtual 13C-thiourea compounds to identify candidates with optimal electronic properties for organocatalysis or superior binding affinity for specific metal ions for use in coordination chemistry. rsc.org Molecular docking, typically used for drug-target interactions, can be repurposed to model the interaction of thiourea derivatives with material surfaces or within the pores of a framework. rsc.org

High-Throughput Synthesis and Characterization: HTS methodologies can accelerate the synthesis of libraries of 13C-thiourea derivatives. mdpi.com By combining automated synthesis with rapid characterization techniques, a large number of compounds can be prepared and evaluated for desired properties, such as catalytic activity or thermal stability. The 13C label can facilitate rapid screening by providing a clear signal in spectroscopic analyses.

Integrated Design-Build-Test-Learn Cycles: The most powerful approach will involve integrating computational design with HTS. Computational models can predict promising candidate molecules, which are then synthesized and tested using high-throughput methods. The experimental data is then fed back into the computational models to refine them, creating an accelerated "Design-Build-Test-Learn" loop for discovering new functional materials based on the 13C-thiourea scaffold.

This integrated approach will enable the rational design of next-generation materials and catalysts, moving beyond serendipitous discovery to a more predictive and efficient paradigm.

Q & A

Q. What gaps exist in the literature regarding Thiourea-<sup>13</sup>C’s role in metabolic pathway tracing, and how can they be addressed methodologically?

  • Methodological Answer : Limited data exist on its uptake kinetics in eukaryotic systems. Researchers should combine stable isotope-resolved metabolomics (SIRM) with <sup>13</sup>C flux analysis to map metabolic fates. CRISPR-Cas9-engineered cell lines with silenced endogenous thiourea pathways can isolate tracer-specific effects .

Methodological Notes

  • Data Presentation : Include tables comparing isotopic enrichment across synthesis batches (e.g., % <sup>13</sup>C by NMR vs. MS) and statistical summaries of reproducibility metrics.
  • Ethical Compliance : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing isotopic data .
  • Critical Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.